4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid
Description
Properties
CAS No. |
65709-14-0 |
|---|---|
Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-(5,7-dimethyl-4,6-dioxo-[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H13N3O5/c1-13-9-8(10(17)14(2)11(13)18)6(19-12-9)4-3-5-7(15)16/h3-5H2,1-2H3,(H,15,16) |
InChI Key |
JWBHJSIJOWUHRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NOC(=C2C(=O)N(C1=O)C)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through the relocation of heteroatoms within the ring system . The reaction conditions often require the use of acids or bases as catalysts, and the process can be accelerated by heat or light .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Natural Product Derivatives: Plumbagic Acid
Plumbagic acid (白花丹酸) (), isolated from Plumbago zeylanica, is a natural butanoic acid derivative with a naphthoquinone core. While both compounds feature a carboxylic acid group, plumbagic acid’s conjugated quinone system confers redox activity, contrasting with the target compound’s oxazolo-pyrimidine core. The latter’s synthetic origin and fused heterocycle may provide greater stability and tunability for drug design compared to natural products .
Coumarin-Pyrimidine Hybrids
Compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () integrate coumarin and pyrimidinone moieties. The target compound lacks coumarin’s fused benzene-pyrone system but shares a pyrimidine scaffold. Coumarin derivatives are known for fluorescence and anticoagulant properties, whereas the oxazolo-pyrimidine core may prioritize electronic modulation for enzyme inhibition .
Patent-Based Spirocyclic Analogues
The 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid () from a 2024 patent features a spiro-diazaspiro ring and trifluoromethyl groups. Both compounds include pyrimidine and carboxylic acid motifs, but the patent compound’s fluorine-rich structure aims to enhance metabolic stability and target affinity. The target compound’s methyl and oxo groups may offer steric and electronic balance for selective binding .
Tetrahydroimidazopyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () contains an imidazopyridine core with ester groups. While structurally distinct from the target compound, both share fused bicyclic systems. The target’s butanoic acid may improve aqueous solubility compared to ester derivatives, which often require hydrolysis for activation .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Flexibility : The target compound’s oxazolo-pyrimidine core allows for electronic tuning via methyl and oxo groups, contrasting with ’s coumarin hybrids (prioritizing fluorescence) or ’s fluorine-enhanced analogues .
- Bioavailability: The butanoic acid group may improve solubility over ester-containing compounds (), though ester prodrug strategies could further optimize delivery .
Biological Activity
4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid is a complex heterocyclic compound known for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C₁₁H₁₃N₃O₅
- CAS Number : 65223-78-1
- Molecular Weight : 251.24 g/mol
Antitumor Activity
Research has indicated that derivatives of oxazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibition of FGFR1 (Fibroblast Growth Factor Receptor 1) with an IC50 value of approximately 5.472 μM against the H460 cancer cell line . The structure-activity relationship suggests that modifications in the side chains enhance the anticancer efficacy of these compounds.
The biological activity of this compound appears to involve multiple mechanisms:
- FGFR Inhibition : The compound has been noted for its ability to inhibit FGFR signaling pathways, which are crucial in tumor proliferation and survival.
- Cytotoxic Effects : Studies show that it induces cytotoxic effects in various cancer cell lines including H460, B16F10, and A549 .
Other Biological Activities
In addition to its antitumor properties, this compound may exhibit other biological activities:
- Antioxidant Activity : Some derivatives have shown promising results in reducing oxidative stress markers.
- Anti-inflammatory Effects : Related compounds have been assessed for their anti-inflammatory properties through various in vitro assays.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study conducted on a series of oxazolo[3,4-d]pyrimidine derivatives highlighted the efficacy of these compounds against various cancer types. The lead compound exhibited substantial growth inhibition in vitro and was further evaluated for its potential in vivo effects.
In Vivo Studies
Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
